molecular formula C20H21NO4 B557868 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid CAS No. 123622-48-0

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Cat. No. B557868
M. Wt: 339,39 g/mole
InChI Key: ULLSWWGYZWBPHK-UHFFFAOYSA-N
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Patent
US05053392

Procedure details

A solution of 2.00 g 5-aminopentanoic acid and 3.62 g of sodium carbonate in 30 ml of water was cooled to 0° C. and 4.41 g of 9-fluorenylmethyl chloroformate in 10 ml of tetrahydrofuran was added dropwise. The mixture was allowed to warm to room temperature and stirred for 2 hours. The mixture was then diluted with water and washed with ether. The aqueous solution was cooled to 0° C. and adjusted to pH 2 with 3N hydrochloric acid. The resulting white solid was collected by filtration and dried to give N-(9-fluorenylmethoxycarbonyl)-5-amino-pentanoic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(=O)([O-])[O-].[Na+].[Na+].Cl[C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17]>O.O1CCCC1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCCCCC(=O)O
Name
Quantity
3.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.41 g
Type
reactant
Smiles
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.